molecular formula C9H3BrClF3N2O3S B12956652 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

Cat. No.: B12956652
M. Wt: 391.55 g/mol
InChI Key: KQIOIOFQXYCJJR-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate (hereafter referred to as the "target compound") is a halogenated naphthyridine derivative featuring a trifluoromethanesulfonate (triflate) group at position 2, a bromo substituent at position 8, and a chloro substituent at position 5. The triflate group is a highly reactive leaving group, making this compound a valuable intermediate in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis. For instance, it was utilized as a starting material in the synthesis of a pyrazole carboxamide derivative under conditions involving sodium hydride (NaH) and tetrahydrofuran (THF) at 0°C .

This combination of halogens and a triflate group distinguishes it from simpler naphthyridine derivatives.

Properties

Molecular Formula

C9H3BrClF3N2O3S

Molecular Weight

391.55 g/mol

IUPAC Name

(8-bromo-7-chloro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H3BrClF3N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H

InChI Key

KQIOIOFQXYCJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C(=CN=C21)Cl)Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves multi-step synthetic routesThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.

    Cross-Coupling Reactions: The trifluoromethanesulfonate group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity of Triflate vs. Bromo/Chloro Leaving Groups

The triflate group in the target compound exhibits superior leaving ability compared to halogens like bromine or chlorine. For example, 8-bromotheophylline (a purine derivative with an 8-bromo substituent) requires vigorous conditions (e.g., K₂CO₃ in dimethylformamide (DMF) at room temperature for 6 hours) for alkylation with benzyl bromide or methyl iodide . In contrast, the triflate group in the target compound likely facilitates faster nucleophilic displacement under milder conditions (e.g., THF at 0°C with NaH) . This difference underscores the triflate’s utility in synthesizing complex molecules with efficiency.

Table 1: Comparison of Leaving Group Reactivity
Compound Leaving Group Reaction Conditions Key Application
Target Compound Triflate THF, 0°C, NaH Pyrazole carboxamide synthesis
8-Bromotheophylline Bromo DMF, RT, K₂CO₃, 6 hours Alkylation reactions
Hypothetical Naphthyridine-Cl Chloro Harsher conditions (e.g., elevated temps) Limited utility in SN reactions

Electronic Effects of Halogen Substituents

The bromo (electron-withdrawing) and chloro groups on the naphthyridine ring influence the electronic environment of the triflate-bearing carbon. For instance, brominated naphthol sulfonic acids (e.g., 2:4:5-tribromo-l-amino-s-naphthol-5-sulphonic acid) exhibit regioselective reactivity depending on bromination conditions (acetic vs. sulfuric acid) . Similarly, the positioning of bromo and chloro groups in the target compound may direct subsequent reactions, such as cross-coupling or further halogenation.

Research Findings and Limitations

Further studies could explore:

  • Quantitative reactivity metrics (e.g., reaction rates of triflate vs. bromo derivatives).
  • Substituent effects on triflate displacement (e.g., comparing 7-chloro vs. 7-fluoro analogs).
  • Applications in catalysis , leveraging the naphthyridine core’s π-deficient nature.

Biological Activity

Introduction

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate (CAS: 2419129-91-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antiviral agent. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC₉H₃BrClF₃N₂O₃S
Molecular Weight329.57 g/mol
SynonymsSCHEMBL23825268

Antibacterial Activity

Research indicates that naphthyridine derivatives, including those with halogen substitutions, exhibit significant antibacterial properties. A study highlighted that compounds similar to 8-bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate demonstrated enhanced activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with chloro or fluoro groups compared to their unsubstituted counterparts .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

CompoundMIC (µg/mL)Target Bacteria
8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate4Staphylococcus aureus
7-Chloroquinoline derivative8E. coli
Unsubstituted naphthyridine16Haemophilus influenzae

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. A recent study found that derivatives of naphthyridine inhibited HIV-1 integrase at submicromolar concentrations, indicating strong potential as an antiviral agent . The mechanism of action likely involves interference with viral replication processes.

Table 2: Antiviral Efficacy of Naphthyridine Derivatives

CompoundIC₅₀ (µM)Target Virus
8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate0.5HIV-1 Integrase
Other naphthyridine derivatives1.0HIV

Case Studies

  • Study on Antibacterial Efficacy : In a controlled laboratory setting, a series of naphthyridine derivatives were tested for their antibacterial activity against clinical isolates of Staphylococcus aureus. The results indicated that the presence of halogen substituents significantly enhanced the antibacterial potency, with the tested compound showing a twofold reduction in MIC compared to non-halogenated analogs .
  • Evaluation of Antiviral Properties : A recent investigation into the antiviral activity of various naphthyridine derivatives revealed that those with structural modifications similar to 8-bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate exhibited promising results against HIV replication in vitro. The study concluded that these compounds could serve as lead candidates for further development in antiviral therapies .

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